Benzo[b]thiophene-2-ethanol Benzo[b]thiophene-2-ethanol
Brand Name: Vulcanchem
CAS No.: 30962-69-7
VCID: VC3775432
InChI: InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2
SMILES: C1=CC=C2C(=C1)C=C(S2)CCO
Molecular Formula: C10H10OS
Molecular Weight: 178.25 g/mol

Benzo[b]thiophene-2-ethanol

CAS No.: 30962-69-7

Cat. No.: VC3775432

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2-ethanol - 30962-69-7

Specification

CAS No. 30962-69-7
Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
IUPAC Name 2-(1-benzothiophen-2-yl)ethanol
Standard InChI InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2
Standard InChI Key AMFBMJOMAZEXAO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)CCO
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)CCO

Introduction

Chemical Structure and Properties

Benzo[b]thiophene-2-ethanol, also known as 1-(Benzo[b]thiophen-2-yl)ethanol, is characterized by a bicyclic structure consisting of a benzene ring fused with a thiophene ring, with an ethanol group attached at the 2-position. The compound exhibits important physicochemical properties that contribute to its usefulness in various applications.

Physical and Chemical Characteristics

The compound possesses distinct physical and chemical properties that are summarized in the following table:

PropertyValue
CAS Number51868-95-2
Molecular FormulaC₁₀H₁₀OS
Molecular Weight178.25 g/mol
AppearanceSolid
SolubilitySoluble in ethanol, acetone, and chloroform; insoluble in water
Alternative Names1-Benzo[b]thiophen-2-ylethanol, 2-(hydroxyethyl)benzothiophene, 1-(1-benzothiophen-2-yl)ethan-1-ol

The chemical structure features a hydroxyl group that provides opportunities for various chemical transformations, making the compound valuable as a synthetic intermediate .

Structural Isomerism and Derivatives

Benzo[b]thiophene-2-ethanol exists in different isomeric forms, including the (R)-1-(benzo[b]thiophen-2-yl)ethanol, which possesses specific stereochemical properties. The stereoisomers may exhibit different biological activities, an important consideration in pharmaceutical applications . The compound is structurally related to, but distinct from, 2-ethylbenzo[b]thiophene, which lacks the hydroxyl group .

Synthesis Methods

Several synthetic routes have been developed for the preparation of benzo[b]thiophene derivatives, including Benzo[b]thiophene-2-ethanol. These methods employ various reaction conditions and starting materials to achieve efficient synthesis.

General Synthetic Approaches

Benzo[b]thiophene derivatives can be synthesized through several approaches, including:

Grignard Reaction

One synthetic pathway involves a microwave-supported Grignard reaction using benzo[b]thiophene-2-carboxaldehydes with vinyl magnesium bromide, followed by oxidation of the corresponding alcohols with MnO₂ . The synthetic route is outlined as follows:

  • Reaction of benzo[b]thiophene aldehydes with vinyl magnesium bromide

  • Formation of intermediary alcohols

  • Oxidation to yield the desired products

Reductive Methods

The compound can also be synthesized through reduction of the corresponding ketone. For instance, 1-(Benzo[b]thiophen-2-yl)ethanol can be prepared from 2-acetylbenzo[b]thiophene through reduction .

Alternative Synthetic Pathways

Several related compounds in the benzo[b]thiophene family are synthesized using various methods, providing insight into potential routes for Benzo[b]thiophene-2-ethanol synthesis:

Intramolecular Wittig Reaction

This approach involves:

  • Using 2-mercaptobenzenemethanol as the starting material

  • Formation of Wittig reagent via coupling reaction with triphenylphosphine hydrobromide

  • Formation of the benzothiophene ring through reaction with appropriate acyl chlorides

Aryne Reaction Method

A one-step synthesis approach utilizing aryne reaction with alkynyl sulfides has been reported for benzothiophene derivatives, potentially applicable to Benzo[b]thiophene-2-ethanol synthesis with modifications .

Applications and Biological Activities

Benzo[b]thiophene-2-ethanol demonstrates significant potential across multiple application domains, particularly in pharmaceutical research and development.

Role as a Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules:

  • It is utilized to prepare amino sugar and related sugar derivatives of indolopyrrolocarbazoles, which have demonstrated antitumor properties

  • It functions as a precursor in the synthesis of various benzothiophene derivatives with diverse pharmacological activities

Relationship to Therapeutic Compounds

Benzo[b]thiophene-2-ethanol has been identified as an impurity of Zileuton, a clinically important 5-lipoxygenase inhibitor used in asthma treatment. Zileuton inhibits the initial enzyme in the biosynthesis of leukotrienes from arachidonic acid, providing anti-inflammatory effects .

Biological Activities of Related Benzothiophene Derivatives

The benzothiophene scaffold, which forms the core structure of Benzo[b]thiophene-2-ethanol, exhibits multiple biological activities that highlight the potential importance of this compound class:

Biological ActivityRelated Benzothiophene Derivatives
AntibacterialBenzo[b]thiophene-carbohydrazide derivatives show activity against Staphylococcus aureus, including drug-resistant strains
Anticholinesterase2-phenylbenzothiophene derivatives demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
AntitumorVarious benzothiophene derivatives exhibit anticancer properties
AntifungalCertain benzothiophene compounds show antifungal activities
Anti-LeishmaniaSome benzothiophene derivatives demonstrate activity against Leishmania parasites
ParameterClassification
Hazard SymbolGHS07
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing)

Research Developments and Future Perspectives

Current research involving benzothiophene derivatives indicates several promising directions that may involve Benzo[b]thiophene-2-ethanol.

Current Research Focus

Recent studies have focused on developing new benzothiophene-based compounds with enhanced pharmacological properties:

  • Development of acylhydrazones built from various aromatic or heteroaromatic aldehydes and benzothiophene-2-carboxylic hydrazides for antimicrobial applications

  • Synthesis and evaluation of benzothiophene-chalcones as cholinesterase inhibitors for potential treatment of neurodegenerative conditions

  • Preparation of benzothiophene derivatives with arylpiperazine moieties using ketopropyl and hydroxypropyl spacers as connecting chains

Structure-Activity Relationship Studies

Structure-activity relationship studies of benzothiophene derivatives suggest that modifications to the core structure, including variations at the 2-position where the ethanol group is located in Benzo[b]thiophene-2-ethanol, can significantly influence biological activities. The presence of hydroxyl groups, as found in Benzo[b]thiophene-2-ethanol, may contribute to specific biological interactions through hydrogen bonding .

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